2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
- Its structure combines a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) and a triazole ring (a five-membered heterocycle containing three nitrogen atoms).
- The compound’s systematic name reflects its substituents: the 3-methylbutyl group, the triazole moiety, and the phenyl group.
- While its exact origin and discovery remain elusive, it has garnered attention due to its potential biological activities.
2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide: is a complex organic molecule with a thiazole core and a triazole side chain.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. Researchers have employed various catalysts, solvents, and temperatures.
Industrial Production: Although industrial-scale production details are proprietary, laboratories typically optimize the synthesis for yield, purity, and scalability.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups, affecting their biological properties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations focus on its interactions with biomolecules, such as enzymes or receptors.
Medicine: It may exhibit antiviral, anticancer, or antimicrobial properties.
Industry: Its applications extend to materials science, catalysis, and drug development.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It could modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Uniqueness: Its combination of thiazole and triazole motifs sets it apart.
Similar Compounds: Other indole derivatives, such as those containing triazole or thiazole rings, share structural features.
Properties
Molecular Formula |
C18H22N6OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(3-methylbutylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H22N6OS/c1-13(2)7-8-20-18-23-16(10-26-18)17(25)22-15-5-3-14(4-6-15)9-24-12-19-11-21-24/h3-6,10-13H,7-9H2,1-2H3,(H,20,23)(H,22,25) |
InChI Key |
QAKKFHXOMSWROA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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